1-Benzoylazetidine-3-sulfonyl chloride
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Overview
Description
1-Benzoylazetidine-3-sulfonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group attached to the azetidine ring and a sulfonyl chloride functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Benzoylazetidine-3-sulfonyl chloride typically involves the reaction of azetidine derivatives with benzoyl chloride and sulfonyl chloride under controlled conditions. One common method involves the use of azetidine-3-sulfonyl chloride as a starting material, which is then reacted with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.
Chemical Reactions Analysis
1-Benzoylazetidine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl derivatives.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amine derivatives.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoylazetidine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Benzoylazetidine-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The benzoyl group can interact with hydrophobic pockets in enzymes and receptors, modulating their activity. The azetidine ring provides structural rigidity, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
1-Benzoylazetidine-3-sulfonyl chloride can be compared with other azetidine derivatives and sulfonyl chlorides:
Azetidine-3-sulfonyl chloride: Lacks the benzoyl group, making it less hydrophobic and potentially less reactive with hydrophobic targets.
1-Benzoylazetidine: Lacks the sulfonyl chloride group, reducing its reactivity with nucleophiles.
Benzenesulfonyl chloride: Lacks the azetidine ring, making it more flexible but less structurally unique.
The uniqueness of this compound lies in its combination of a rigid azetidine ring, a reactive sulfonyl chloride group, and a hydrophobic benzoyl group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzoylazetidine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVBBDHYBQPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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